PL1 protein - 140441-81-2

PL1 protein

Catalog Number: EVT-1518020
CAS Number: 140441-81-2
Molecular Formula: C30H54
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PL1 protein involves recombinant DNA technology. Typically, the gene encoding PL1 is cloned into an expression vector which is then transformed into a suitable host organism, such as Escherichia coli.

Methods and Technical Details:

  1. Cloning: The PL1 gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into E. coli cells (e.g., BL21 Rosetta 2 strain) via heat shock or electroporation.
  3. Induction: Protein expression is induced using isopropyl β-D-1-thiogalactopyranoside at a concentration of 0.5 mM, followed by incubation at 20 °C for 16 hours.
  4. Purification: The cells are lysed using sonication, and the soluble fraction is purified using immobilized metal affinity chromatography.
  5. Characterization: Protein concentration is determined using a bicinchoninic acid assay, and purity is assessed through sodium dodecyl sulfate polyacrylamide gel electrophoresis .
Molecular Structure Analysis

The molecular structure of PL1 protein features a characteristic MYB domain that facilitates its binding to DNA.

Structure and Data:

  • Domain Composition: The MYB domain typically consists of approximately 50 amino acids that form three α-helices.
  • 3D Structure: Structural studies may involve techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise conformation of the protein.
  • Molecular Weight: The molecular weight of PL1 varies depending on post-translational modifications but generally falls within the range of 30-40 kDa.
Chemical Reactions Analysis

PL1 protein participates in several biochemical reactions primarily related to gene regulation and anthocyanin biosynthesis.

Reactions and Technical Details:

  • Transcription Regulation: PL1 interacts with specific promoter regions of genes involved in anthocyanin synthesis, leading to increased expression of chalcone synthase and dihydroflavonol reductase.
  • Post-Translational Modifications: These may include phosphorylation or glycosylation, which can affect the protein's stability and activity.
Mechanism of Action

PL1 operates through a well-defined mechanism involving its binding to target DNA sequences.

Process and Data:

  • Binding Affinity: PL1 exhibits high affinity for specific MYB recognition elements within promoter regions of target genes.
  • Activation of Gene Expression: Upon binding, PL1 recruits coactivators that facilitate chromatin remodeling and transcription initiation .
  • Signal Response: Environmental signals such as light quality can modulate PL1 activity, impacting pigment production in response to varying light conditions.
Physical and Chemical Properties Analysis

PL1 protein possesses distinct physical and chemical properties that influence its function.

Physical Properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by temperature, pH, and ionic strength; optimal conditions typically range around pH 7-8.

Chemical Properties:

  • Ionic Charge: The protein may exhibit different charges depending on its post-translational modifications.
  • Reactivity: Reactivity with specific ligands or substrates can be assessed through binding assays.
Applications

PL1 protein has significant applications in both basic research and biotechnology.

Scientific Uses:

  • Plant Biology Research: Understanding the role of PL1 in pigmentation helps elucidate broader mechanisms of plant adaptation to environmental changes.
  • Biotechnology: Potential applications include genetic engineering for enhanced pigmentation traits in crops or development of biosensors based on PL1's binding properties to specific ligands .
  • Cancer Research: Due to its interactions with tumor-associated receptors, PL1 may serve as a model for studying cancer cell signaling pathways .
Introduction to PL1 Protein

Historical Discovery and Nomenclature

PL1 was first identified indirectly through the characterization of its receptor, PD-1. In 1992, Dr. Tasuku Honjo’s group at Kyoto University discovered PD-1 during a screen for genes involved in programmed cell death. Using subtractive hybridization on apoptotic mouse models (T-cell hybridomas and IL-3-deprived hematopoietic cells), they isolated a novel gene termed PD-1 (programmed death-1) [3]. Despite its name, PD-1’s role in apoptosis was later disproven; instead, it emerged as an immune checkpoint inhibitor [3] [5].

The ligand for PD-1 remained elusive until 1999–2000, when independent studies identified PL1 (PD-L1) via expression cloning and bioinformatic analyses. PL1 was initially designated "B7 homolog 1" (B7-H1) due to sequence similarity to B7 costimulatory proteins. Its gene, CD274, resides on human chromosome 9. The PD-1/PL1 interaction was confirmed through binding assays, revealing a high-affinity complex that inhibits TCR-mediated T-cell proliferation and cytokine secretion [5]. The nomenclature was standardized to PD-L1 (PD-1 ligand 1) by the HUGO Gene Nomenclature Committee, though "PL1" persists in biochemical contexts [1] [5].

Table 1: Key Discoveries in PL1 Research

YearMilestoneResearchers
1992PD-1 discovered via subtractive hybridizationHonjo et al. [3]
1999PL1 identified as B7-H1/PD-L1Freeman et al. [5]
2002PL1’s immunosuppressive function demonstratedDong et al. [5]
2018Nobel Prize awarded for PD-1/PL1 pathway researchHonjo & Allison

Classification Within Protein Families

PL1 belongs to the B7 family of immunoregulatory proteins within the larger immunoglobulin superfamily (IgSF). Its modular architecture includes:

  • Extracellular Domain: A membrane-distal IgV-type domain and a membrane-proximal IgC-type domain. The IgV domain mediates PD-1 binding through a conserved GFCC′C′′ β-sheet face [1] [5].
  • Transmembrane Domain: A hydrophobic α-helix anchoring PL1 to the plasma membrane.
  • Cytoplasmic Tail: Lacks signaling motifs, suggesting auxiliary roles in localization or protein interactions [5].

PL1’s functional classification hinges on its role as a coinhibitory ligand. Unlike costimulatory B7 proteins (e.g., B7-1/CD80), PL1 attenuates T-cell responses upon binding PD-1. This places PL1 in the CD28/B7 superfamily subgroup defined by immune suppression [5] [6]. Notably, PL1 also interacts with CD80 (B7-1) via its IgV domain, competitively inhibiting PD-1 engagement—a regulatory mechanism not observed in its viral homologs [1].

Table 2: PL1 vs. Related B7 Family Members

ProteinReceptor(s)FunctionKey Domains
PL1 (PD-L1)PD-1, CD80CoinhibitionIgV, IgC, TM
PD-L2PD-1CoinhibitionIgV, IgC, TM
B7-1 (CD80)CD28, CTLA-4Costimulation/InhibitionIgV, IgC, TM
B7-2 (CD86)CD28, CTLA-4Costimulation/InhibitionIgV, IgC, TM

PL1’s structural motifs are evolutionarily optimized:

  • IgV Domain: Contains conserved disulfide bonds stabilizing the PD-1 interface. Viral PL1 homologs (e.g., γ-herpesvirus De2) retain this domain but lack CD80-binding capacity due to mutations (e.g., V74/D79 in De2 vs. L74/S79 in mammalian PL1) [1].
  • Transmembrane Domain: Enriched in glycine (19% conserved) and proline (9%), residues critical for helix-helix interactions (e.g., GxxxG motifs) [4].

Evolutionary Conservation Across Species

PL1 exhibits both deep conservation and adaptive divergence across vertebrates:

Genetic Conservation

  • Sequence Identity: PL1 shares >60% amino acid identity between mammals and birds. Key functional residues (e.g., PD-1-binding sites) are nearly invariant [2].
  • Positive Selection: Approximately 5.3% of codons in PD-L1 genes show signatures of positive selection (ω = dN/dS >1), concentrated in extracellular and transmembrane domains. This exceeds the rate in PD-1 or PD-L2, suggesting pathogen-driven adaptation [2].

Functional Conservation

PL1’s immunosuppressive role is conserved from fish to mammals:

  • Knockout Models: Pd-l1−/− mice develop autoimmune disorders (e.g., cardiomyopathy, lupus-like syndromes), mirroring human immune dysregulation [5].
  • Cross-Species Reactivity: Human PL1 binds murine PD-1, enabling translational studies of checkpoint inhibitors [5].

Viral Exploitation

A γ-herpesvirus (TTGHV1) infecting Tursiops truncatus (bottlenose dolphin) encodes a functional PL1 homolog, De2, acquired via horizontal gene transfer ~50 million years ago. De2 binds host PD-1 with high affinity but lacks CD80-interaction capacity due to evolved mutations. This exemplifies pathogen co-option of immune checkpoints to evade T-cell responses [1]:

graph LR  A[Mammalian PL1] -->|Horizontal transfer| B[Ancestral Herpesvirus]  B --> C[Modern De2 in TTGHV1]  C --> D[Enhanced viral persistence]  

Glial Divergence

In vertebrates, PL1 shows asymmetric divergence in the brain: glial cells (microglia, astrocytes) exhibit 3-fold higher co-expression divergence than neurons, particularly in cortical regions. This suggests human-specific neuromodulatory roles [9].

Table 3: Evolutionary Metrics for PL1 Across Taxa

Taxonomic GroupdN/dS (ω)Conserved DomainsNotable Adaptations
Mammals0.8–1.2IgV, IgC, TMImmune tolerance
Birds0.7–1.0IgV, TMAltered glycosylation sites
Teleost fish1.0–1.5IgVTruncated cytoplasmic domain
Viral (De2)>2.0*IgV (divergent)Loss of CD80 binding

*ω values estimated from site-specific selection models [1] [2].

Properties

CAS Number

140441-81-2

Product Name

PL1 protein

Molecular Formula

C30H54

Synonyms

PL1 protein

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